2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride
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Overview
Description
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with phenylacetic acid derivatives in the presence of a dehydrating agent, such as polyphosphoric acid, to form the benzothiazole ring. Subsequent reduction and amination steps yield the desired tetrahydrobenzothiazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
- 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Uniqueness
Compared to similar compounds, 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine dihydrochloride is unique due to its specific amine substitution and dihydrochloride salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and research applications where other compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2763775-91-1 |
---|---|
Molecular Formula |
C13H16Cl2N2S |
Molecular Weight |
303.3 |
Purity |
95 |
Origin of Product |
United States |
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